Huperizne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

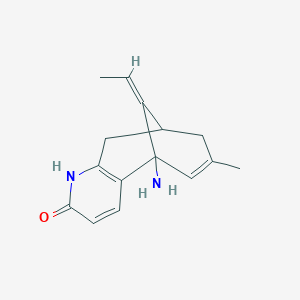

Huperzine A is a naturally-occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and in varying quantities in other Huperzia species . It has been used in traditional Chinese medicine for centuries for the treatment of swelling, fever, and blood disorders . It has demonstrated neuroprotective effects and is currently being investigated as a possible treatment for diseases characterized by neurodegeneration, particularly Alzheimer’s disease .

Synthesis Analysis

Huperzine A is extracted from Huperzia serrata . It is a reversible acetylcholinesterase inhibitor and NMDA receptor antagonist that crosses the blood–brain barrier . Structural modifications of huperzine A are in process to achieve analogs with better anticholinesterase activity and improve their method of synthesis .Molecular Structure Analysis

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase . Molecular docking analysis was performed for the designed analogues to understand the binding mode and interactions .Chemical Reactions Analysis

Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase . This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer’s disease .Physical And Chemical Properties Analysis

Huperzine A is a purified alkaloid compound extracted from a club moss called Huperzia serrata . Its chemical name is (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one .Applications De Recherche Scientifique

Alzheimer's Disease Treatment : Huperzine A is found to have beneficial effects on improving cognitive function, daily living activity, and global clinical assessment in Alzheimer's disease patients. However, the methodological quality of some trials suggests these findings should be interpreted with caution (Yang et al., 2013). Additionally, it has shown memory enhancement in clinical trials and possesses neuroprotective effects (Zangara, 2003).

Neuroprotection and Mitochondrial Function : Huperzine A exhibits neuroprotective effects related to mitochondrial dysfunction and reduces the accumulation of subcellular amyloid-β, suggesting a potential mechanism independent of its acetylcholinesterase inhibitory effect (Yang et al., 2012).

Cognitive Performance in Adolescents : It has been shown to enhance memory and learning performance in adolescent students, indicating its potential beyond Alzheimer's disease treatment (Su Qq et al., 1999).

Cardioprotective Properties : Huperzine A also demonstrates cardioprotective potential in myocardial ischemic damage through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms (Sui & Gao, 2014).

Antioxidant and Anti-inflammatory Properties : It exhibits antioxidant properties, reducing oxidative stress and influencing the expression of apoptotic proteins, thereby providing protection from excitotoxicity and neuronal death (Wang et al., 2001).

Mechanism of Action in Alzheimer's Disease : Recent studies on Huperzine A have explored its multifaceted neuroprotective effect, including activating the cholinergic system and acting directly on mitochondria, offering new insights into its mechanism of action in Alzheimer's disease treatment (Zhang, 2012).

Safety And Hazards

Orientations Futures

Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .

Propriétés

IUPAC Name |

(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-5,8,10H,6-7,16H2,1-2H3,(H,17,18)/b11-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLHEOBEIBHCHW-JYOAFUTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Huperizne | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)

![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)